![molecular formula C23H24N4O2 B2503966 6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide CAS No. 1251622-76-0](/img/structure/B2503966.png)
6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide is a complex molecule that appears to be related to various pyridine and pyrrolidine derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reductive cyclization, Friedel–Crafts acylation, and nucleophilic substitution reactions. For instance, the synthesis of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine was achieved by reductive cyclization of corresponding nitropyrimidines, followed by catalytic hydrogenation that caused C-benzyl bond cleavage . Similarly, the synthesis of aromatic diamine monomers containing pyridine units involved Friedel–Crafts acylation and subsequent reactions to obtain the final product .
Molecular Structure Analysis
The molecular structure of related compounds includes pyridine and pyrrolidine units, which are common in many biologically active molecules. The presence of these units can significantly affect the chemical and physical properties of the compounds, as well as their biological activity. For example, the pyridine nucleotide analogues synthesized from 6-aminonicotinamide do not undergo typical addition reactions seen with normal pyridine nucleotides .
Chemical Reactions Analysis
The chemical reactions of related compounds can be quite diverse. For example, the catalytic hydrogenation of a pyrrolopyrimidine derivative led to C-benzyl bond cleavage and the formation of new compounds . In another case, the synthesis of an aza analogue of enviroxime involved multiple steps, including nitration, chlorination, amination, and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibited exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208–324°C . These properties make them suitable for high-performance materials in various applications.
Aplicaciones Científicas De Investigación
Pyridine Nucleotide Metabolism
Research has explored the impact of similar compounds on pyridine nucleotide metabolism, emphasizing their role as niacin antagonists and their effects on neoplasm treatment. For instance, compounds related to the specified chemical have been studied for their interference with normal pyridine nucleotides' metabolic actions, indicating potential applications in understanding vitamin antimetabolites' mechanisms of action (Dietrich, Friedland, & Kaplan, 1958).
Crystal Structure and Synthesis
Studies on compounds with structural similarities have contributed to the understanding of crystal structures and synthesis pathways. For example, the synthesis and antibacterial activities of pyridine-2,6-dicarboxamide derivatives have been documented, along with their catalytic activity in transfer hydrogenation reactions, showcasing the multifaceted applications of these compounds (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Pharmacological Evaluations
The pharmacological properties of related pyrrolidine derivatives have been examined, including their role in inhibiting alpha-mannosidase activity and affecting the growth of cancer cells. Such studies highlight the therapeutic potential of these compounds in targeting specific cellular mechanisms (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Material Science Applications
In the realm of material science, research into polyimides derived from compounds containing pyridine and pyrrolidine groups has shown significant advancements. These materials exhibit remarkable properties such as solubility in common organic solvents, high thermal stability, and hydrophobicity, suggesting applications in various industrial processes (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3-[(3-hydroxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-21-8-4-5-17(13-21)14-24-20-11-12-27(16-20)22-10-9-18(15-25-22)23(29)26-19-6-2-1-3-7-19/h1-10,13,15,20,24,28H,11-12,14,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRSCRCGZLXASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=CC(=CC=C2)O)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)
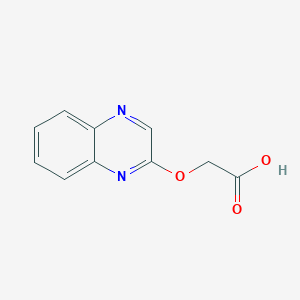
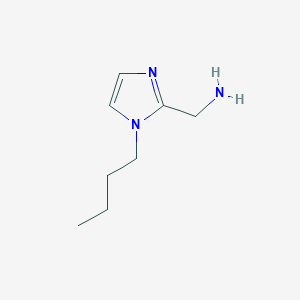
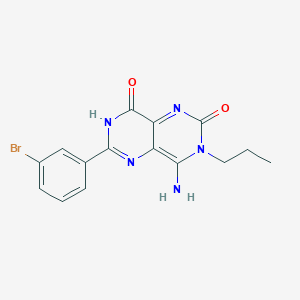
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)


![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)
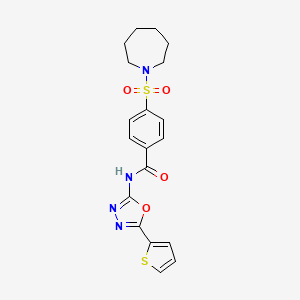
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
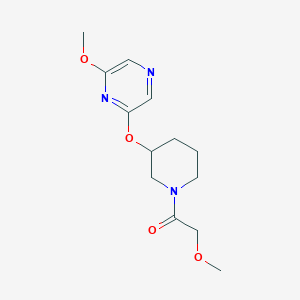
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)